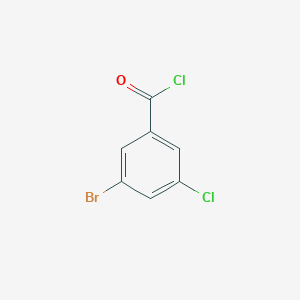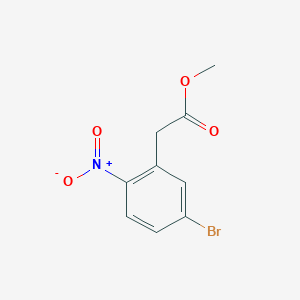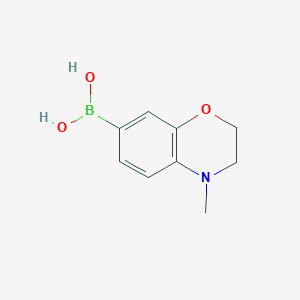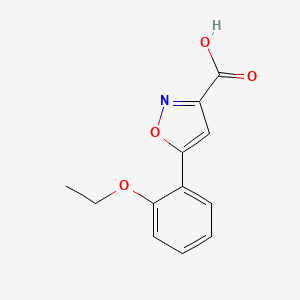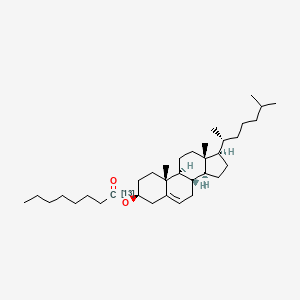
Cholesterol-3-octanoate-1-13C
Vue d'ensemble
Description
Cholesterol-3-octanoate-1-13C is a stable isotope-labeled derivative of cholesterol. It contains an 13C-labeled octanoate moiety at the 3-position of the sterol backbone. The molecular formula is C34*CH60O2 .
Synthesis Analysis
Cholesteryl octanoate-octanoyl-1-13C was synthesized by a method of coupling-catalysis . The yield of 13C labeled Cholesteryl octanoate was 84.1% (based on Cholesterol), with 99.0% atom 13C, 99.0% optical purity, and 99.5% chemical purity . The product was characterized by HPLC-ELSD, LC-MS, and 1H NMR .Molecular Structure Analysis
The empirical formula of Cholesterol-3-octanoate-1-13C is 13CC34H60O2 . The molecular weight is 513.84 g/mol .Chemical Reactions Analysis
High-resolution 13C NMR is a powerful method to determine the positional distribution of different classes of fatty acids on the glycerol backbone due to chemical shift differences observed on the carbonyl signal .Physical And Chemical Properties Analysis
Cholesterol-3-octanoate-1-13C is a solid substance in the form of a white to almost white powder . The molecular mass is 513.84 g/mol .Applications De Recherche Scientifique
Metabolic Studies and Cholesterol Synthesis Measurement
Research has utilized Cholesterol-3-octanoate-1-13C to understand the intricacies of cholesterol synthesis and metabolism. One study highlighted the limitations of using acetate as a substrate for measuring cholesterol synthesis in the liver, emphasizing the utility of octanoate in accurately determining hepatic cholesterogenesis (Dietschy & McGarry, 1974). This underscores the compound's relevance in probing the complex pathways of cholesterol biosynthesis.
Diagnostic Applications in Gastric Emptying
Cholesterol-3-octanoate-1-13C has found application in the non-invasive assessment of gastric emptying. The 13C-octanoic acid breath test, utilizing this compound, offers a reliable method for evaluating gastric emptying rates, as evidenced by its successful application in studying gastric emptying in both formula-fed and breast-fed infants (Van den Driessche et al., 1997). This test's reproducibility and non-invasiveness make it a valuable tool for pediatric and clinical research.
Lipid Interaction Studies
In the context of lipid interactions, Cholesterol-3-octanoate-1-13C has contributed to understanding the molecular dynamics within cell membranes. Studies have investigated how cholesterol interacts with other lipids and how these interactions influence membrane properties, such as fluidity and organization. For example, research using magic-angle spinning and solution 13C nuclear magnetic resonance (NMR) provided insights into the behavior of cholesteryl esters in model bilayers, highlighting the influence of cholesterol on the structural dynamics of lipids (Salmon & Hamilton, 1995).
Assessment of Liver Function
Cholesterol-3-octanoate-1-13C has also been explored as a potential marker for liver function, particularly in the context of liver disease. The 13C-octanoate breath test, utilizing this compound, has been evaluated for its potential in assessing liver damage and function in various animal models, offering a non-invasive and effective method to gauge hepatic mitochondrial β-oxidation capacity (Shalev et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (113C)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1/i33+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBBRQPVZDTNM-SPKDLXGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol-3-octanoate-1-13C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



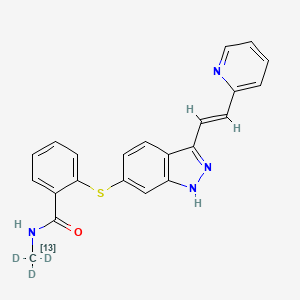
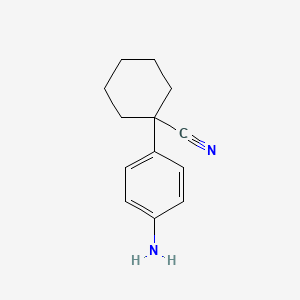
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
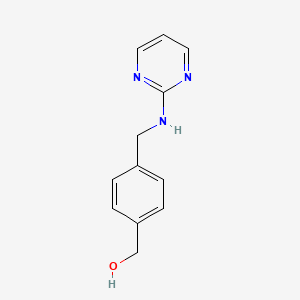
![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
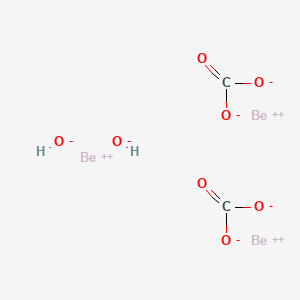
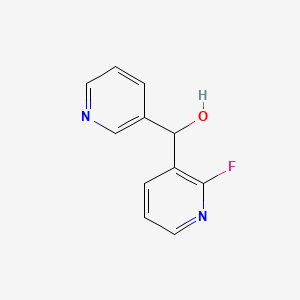
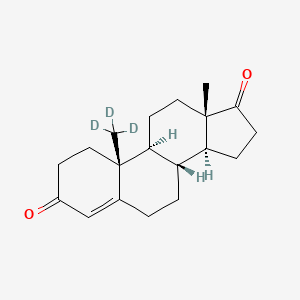
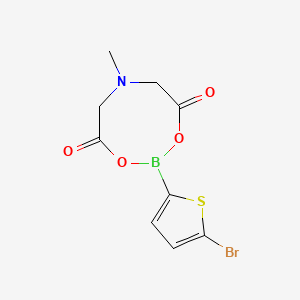
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)
